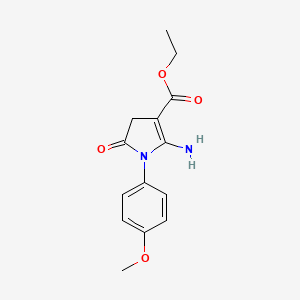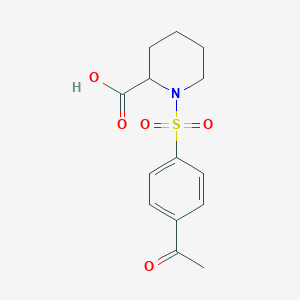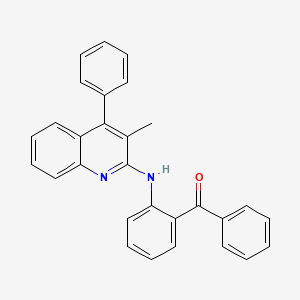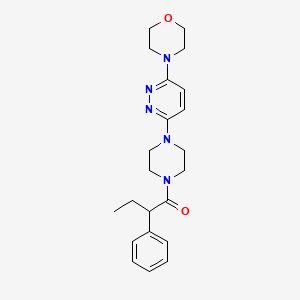![molecular formula C11H15NO2 B2648278 trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol CAS No. 2413365-24-7](/img/structure/B2648278.png)
trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a cyclobutanol derivative with a methyl group at the 1-position and a 6-methylpyridin-3-yl group attached via an ether linkage at the 2-position. The “trans” prefix indicates that these two substituents are on opposite sides of the cyclobutane ring .
Molecular Structure Analysis
The compound contains a four-membered cyclobutane ring, which is known to have angle strain due to its deviation from the ideal tetrahedral bond angle. The presence of the ether and pyridine groups may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, including the stereochemistry at the 1-position of the cyclobutane ring. Properties such as solubility, melting point, and boiling point could be influenced by these factors .Aplicaciones Científicas De Investigación
Oxidation and Ligand Synthesis
Cyclobutane derivatives have been explored for their reactivity and potential in oxidation reactions and ligand synthesis. For example, Hazlehurst et al. (2015) investigated the oxidation of dimethylplatinum(II) complexes with cyclic peroxides, revealing insights into the oxidative addition products and the stability of cis and trans isomers in such complexes (Hazlehurst, Pellarin, McCready, & Puddephatt, 2015). This research underscores the potential of cyclobutane derivatives in catalysis and the synthesis of complex inorganic compounds.
Photodimerization and Crystal Engineering
Cyclobutane derivatives are instrumental in photodimerization reactions and the development of novel crystal structures. For instance, Blake et al. (1997) demonstrated the use of a cyclobutane-linked tetrapyridyl ligand in constructing a three-dimensional network with silver(I) ions, showcasing a new direction in inorganic crystal engineering (Blake, Champness, Chung, Li, & Schröder, 1997). Such findings highlight the utility of cyclobutane structures in materials science and the design of complex molecular architectures.
Conformational Analysis and Drug Discovery
The conformational properties of cyclobutane derivatives, including cis and trans isomers, have been analyzed for their potential in drug discovery. Radchenko et al. (2010) focused on cyclobutane-derived diamines as sterically constrained building blocks for pharmaceuticals, providing insights into their synthesis and molecular structure (Radchenko, Pavlenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2010). Such research underscores the importance of stereochemistry in the development of new therapeutic agents.
Stereochemistry and Molecular Behavior
The influence of stereochemistry on molecular behavior and reactions has been a significant area of study. Research by Barnier et al. (1989) on 1,2-dialkenylcyclobutanols demonstrated the distinct reactivity of cis and trans isomers, providing valuable insights into stereochemical effects on molecular rearrangements (Barnier, Ollivier, & Salaün, 1989). These studies highlight the critical role of stereochemistry in chemical synthesis and reaction mechanisms.
Safety and Hazards
Direcciones Futuras
Future studies could include a detailed investigation of the synthesis, characterization, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and potentially biological studies if it’s found to have interesting biological activity .
Propiedades
IUPAC Name |
(1S,2S)-1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDUNWLBUQMBKA-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCC2(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@H]2CC[C@]2(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)


![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)



![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)

![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)